molecular formula C24H23N3O5 B2713955 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1234976-21-6

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2713955
CAS No.: 1234976-21-6
M. Wt: 433.464
InChI Key: GLOBWZPXQOMIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran-2-carbonyl group linked to a piperidin-4-ylmethyl scaffold, which is further connected via an acetamide bridge to a 2-oxobenzo[d]oxazol-3(2H)-yl moiety. The benzofuran and benzoxazolone groups are critical pharmacophores, while the piperidine ring may enhance lipophilicity and membrane permeability. However, explicit biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous derivatives.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-22(15-27-18-6-2-4-8-20(18)32-24(27)30)25-14-16-9-11-26(12-10-16)23(29)21-13-17-5-1-3-7-19(17)31-21/h1-8,13,16H,9-12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBWZPXQOMIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions.

    Coupling Reactions: The benzofuran and piperidine intermediates are coupled using suitable linkers and catalysts.

    Oxobenzoxazole Formation: The final step involves the formation of the oxobenzoxazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxobenzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the piperidine ring can produce N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-hydroxybenzo[d]oxazol-3(2H)-yl)acetamide.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving benzofuran and piperidine derivatives.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The oxobenzoxazole group may participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, functional, and synthetic differences between the target compound and related derivatives:

Structural Analogues with Benzoxazolone Moieties

  • PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Structural Differences: Replaces the benzofuran-piperidine group with bis-pyridylmethyl and phenyl groups. Function: A TSPO-targeted SPECT ligand validated for in vitro selectivity. Key Insight: The benzoxazolone-acetamide backbone is conserved, but the substitution pattern (pyridine vs. benzofuran-piperidine) alters target engagement and pharmacokinetics.
  • 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide

    • Structural Differences : Shorter propanamide linker instead of a piperidine-containing acetamide.
    • Data : Exhibits 10–18% reaction yields under varying conditions ().
    • Key Insight : Linker length and substituents influence synthetic feasibility and bioactivity.
  • 5-Chloro-3-[(4-substituted-triazol-3-yl)methyl]benzo[d]oxazol-2(3H)-one derivatives

    • Structural Differences : Benzoxazolone linked to triazole-thione rings instead of benzofuran-piperidine.
    • Synthesis : Derived from cyclization of thiosemicarbazides ().
    • Key Insight : Heterocyclic substitutions (e.g., triazole) modulate electronic properties and binding affinity.

Analogues with Heterocyclic Replacements

  • N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

    • Structural Differences : Benzothiazole replaces benzoxazolone; methylpiperazine substitutes for piperidine.
    • Function : Anticancer activity via coupling reactions ().
    • Key Insight : Sulfur in benzothiazole enhances metabolic stability compared to oxygen in benzoxazolone.
  • N-cyclopropyl-2-((5-(benzothiazol-3-yl)methyl)-triazol-3-yl)thio)acetamide (Compound 8)

    • Structural Differences : Benzothiazolone and triazole-thioether replace benzoxazolone and piperidine.
    • Synthesis : 71% yield via Cs₂CO₃/NaI-mediated coupling ().
    • Key Insight : Thioether linkages improve solubility but may reduce CNS penetration.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity/Data Source
Target Compound Benzoxazolone-acetamide Benzofuran-piperidine Hypothesized TSPO ligand N/A
PBPA Benzoxazolone-acetamide Bis-pyridylmethyl, phenyl TSPO-selective SPECT ligand
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolone-propanamide None 10–18% reaction yields
5-Chloro-3-(triazol-3-yl)methyl-benzoxazolone Benzoxazolone-triazole Chlorine, triazole-thione Synthesized via cyclization
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole-acetamide Methylpiperazine Anticancer activity
N-cyclopropyl-2-(triazol-3-yl)thio)acetamide (Compound 8) Benzothiazolone-triazole Cyclopropyl, thioether 71% synthetic yield

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a benzofuran moiety with a piperidine ring and an oxobenzo[d]oxazole group, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C23H24N2O4C_{23}H_{24}N_{2}O_{4}, with a molecular weight of approximately 396.45 g/mol. The structural complexity includes:

  • Benzofuran moiety : Implicated in various pharmacological activities.
  • Piperidine ring : Known for its role in enhancing bioactivity.
  • Oxobenzo[d]oxazole group : Associated with potential anticancer properties.

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. This suggests potential applications in treating infections caused by multidrug-resistant organisms.

Anticancer Activity

Research has shown that related benzofuran derivatives can induce apoptosis in cancer cells. For example, a study on a benzofuran derivative demonstrated significant cell cycle arrest at the G1/S phase and increased apoptosis rates in HeLa cells after exposure . The mechanism involved appears to be linked to the inhibition of critical signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative disorders. For instance, some derivatives have been shown to inhibit the AKT signaling pathway, which is crucial for cancer cell survival and proliferation .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents significantly influence its efficacy. For example, the presence of specific functional groups can enhance antiproliferative activity against various cancer cell lines .

Case Study 1: Anticancer Efficacy

In a study evaluating multiple benzofuran derivatives, one compound exhibited an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549), indicating strong anticancer potential . The study highlighted the importance of specific interactions between the compound and target proteins for effective inhibition.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of similar compounds found that they could effectively inhibit bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.